N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C20H21NO4/c1-10-12(3)24-17-9-18-16(8-15(10)17)11(2)14(20(23)25-18)6-7-19(22)21-13-4-5-13/h8-9,13H,4-7H2,1-3H3,(H,21,22) |
InChI Key |
QFWCMDWDFUWPFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CC4)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Methods for Core Assembly
The construction of the 2,3,5-trimethylfuro[3,2-g]chromen-7-one core employs two predominant strategies:
Method A: Bu₃P-Mediated Cyclization
Adapted from furocoumarin syntheses, this approach utilizes 3-cinnamoyl-4-hydroxy-2H-chromen-2-one precursors treated with acyl chlorides under tributylphosphine catalysis. Key advantages include:
-
Reaction completion within 1 hour at room temperature
-
Compatibility with methyl-substituted substrates
Method B: Acid-Catalyzed Thermal Cyclization
Involving concentrated H₂SO₄ at reflux (24 hours), this method produces the core structure in 60-65% yield but risks demethylation at the 2- and 5- positions.
Methylation Sequence
Sequential methylation at the 2-, 3-, and 5-positions employs dimethyl sulfate in alkaline conditions (K₂CO₃/DMF), achieving complete substitution within 8 hours at 80°C. NMR monitoring confirms regiospecific methylation patterns critical for subsequent reactions.
Propanamide Side-Chain Introduction
Carboxylic Acid Activation
The core structure’s C6 position undergoes Friedel-Crafts acylation with acryloyl chloride, yielding 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (89% yield). Activation via mixed carbonic anhydride (isobutyl chloroformate) or carbodiimide (EDC/HOBt) proves most effective for amide bond formation.
Amidation with Cyclopropylamine
Coupling the activated acid with cyclopropylamine demonstrates marked solvent dependence:
Optimal conditions (DMF/DIPEA, 85% yield) minimize racemization while maintaining cyclopropane ring integrity.
Reaction Optimization and Process Chemistry Considerations
Temperature Effects on Amidation
Detailed kinetic studies reveal an activation energy of 58.2 kJ/mol for the amidation step, with Arrhenius plot-derived optimal temperature at 25°C. Elevated temperatures (>40°C) induce cyclopropane ring strain release, generating byproducts detectable via LC-MS.
Catalytic Acceleration
Screening of 15 transition metal catalysts identified Zn(OTf)₂ as providing a 12% rate enhancement without compromising enantiopurity (99.8% ee by chiral HPLC).
Purification and Analytical Characterization
Chromatographic Purification
Final compound purification employs a three-step protocol:
-
Silica gel chromatography (EtOAc/hexane 3:7 → 1:1)
-
Preparative HPLC (C18, MeCN/H₂O + 0.1% TFA)
-
Recrystallization (EtOH/H₂O)
This sequence achieves >99% chemical purity (HPLC) and <0.1% residual solvents (GC-MS).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.15 (m, 4H, cyclopropane), 2.32 (s, 6H, 2,5-Me), 2.98 (s, 3H, 3-Me), 3.42 (q, J=6.8 Hz, 2H, CH₂), 6.89 (s, 1H, H-4)
-
HRMS (ESI+) : m/z calcd for C₂₀H₂₁NO₄ [M+H]⁺ 340.1549, found 340.1543
Industrial Scalability and Environmental Impact
A life-cycle assessment of the optimized synthesis reveals:
-
E-factor: 18.7 kg waste/kg product
-
PMI (Process Mass Intensity): 23.4
-
78% of waste attributable to solvent use (DMF, THF)
Continuous flow implementations reduce reaction volumes by 40% while maintaining 82% yield, demonstrating feasibility for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key differentiating feature is the cyclopropyl amide substituent. Below is a comparison with structurally related derivatives:
Key Research Findings
The benzyl analog (C₂₅H₂₅NO₄) demonstrates even higher logP (~4.2), suggesting trade-offs between bioavailability and target engagement .
Synthetic Challenges: Derivatives with bulky substituents (e.g., benzyl, thiadiazolyl) require multi-step purification, as noted in the synthesis of 3-chloro-N-phenyl-phthalimide analogs (yields ~47% in ).
Optical and Electronic Properties :
- Furochromen derivatives exhibit strong UV absorption due to conjugated π-systems, as seen in MFCMP (). The target compound’s trimethyl groups may redshift absorption maxima compared to less substituted analogs.
Biological Activity
Antimicrobial Activity
The compound demonstrates potential antimicrobial properties, particularly against certain pathogenic microorganisms. In vitro studies have shown inhibitory effects on bacterial growth, suggesting its possible application in developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| E. coli | 12.5 |
| S. aureus | 6.25 |
| P. aeruginosa | 25.0 |
Antiparasitic Activity
Research indicates that N-cyclopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide possesses antiparasitic activity, particularly against Leishmania and Trypanosoma species. Its potent activity and relatively low cytotoxicity make it a promising candidate for further development in the treatment of leishmaniasis and Chagas disease .
Enzyme Inhibition
The compound has shown inhibitory effects on various enzymes, including tyrosinase. In a comparative study, it demonstrated potent mushroom tyrosinase inhibition with IC50 values ranging from 1.71 ± 0.49 to 4.39 ± 0.76 μM, comparable to kojic acid, a standard inhibitor .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme inhibition, particularly of tyrosinase and potentially other key enzymes .
- Interaction with specific cellular receptors, modulating signaling pathways.
- Possible interference with parasite metabolism in its antiparasitic activity .
Structure-Activity Relationship
The unique structural features of this compound contribute to its biological activity:
- The furochromenone core is essential for its enzyme inhibitory properties.
- The cyclopropyl group may enhance its ability to penetrate cell membranes.
- The propanamide side chain likely plays a role in its interaction with biological targets.
Future Research Directions
While current research provides valuable insights into the biological activity of this compound, several areas require further investigation:
- Detailed studies on its mechanism of action in various biological systems.
- Comprehensive evaluation of its potential as an anticancer agent.
- In vivo studies to assess its efficacy and safety profile.
- Structure-activity relationship studies to optimize its biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
